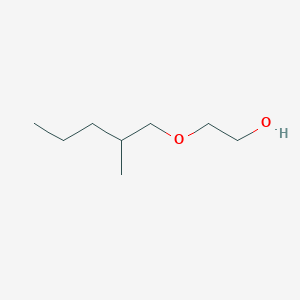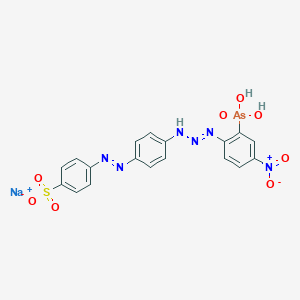
2-(2-methylpentoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylpentoxy)ethanol is an organic compound with the molecular formula C8H18O2. It is a type of ether alcohol, characterized by the presence of an ether group (-O-) and a hydroxyl group (-OH) in its structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpentoxy)ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide under basic conditions. The reaction can be represented as follows:
2-methylpentanol+ethylene oxide→Ethanol, 2-((2-methylpentyl)oxy)-
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure range of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where 2-methylpentanol and ethylene oxide are fed into a reactor containing a basic catalyst. The reaction mixture is then heated to the desired temperature and pressure to facilitate the reaction. The product is subsequently purified through distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylpentoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (-C=O), resulting in the formation of aldehydes or ketones.
Reduction: The compound can undergo reduction reactions where the ether group (-O-) can be reduced to form alcohols.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups such as halogens, resulting in the formation of halogenated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Wissenschaftliche Forschungsanwendungen
2-(2-methylpentoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a solvent for biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-methylpentoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also interact with biological membranes, altering their permeability and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(2-methylpentoxy)ethanol can be compared with other similar compounds such as:
Ethanol, 2-((2-ethylhexyl)oxy)-: This compound has a similar structure but with a longer alkyl chain, resulting in different physical and chemical properties.
Ethanol, 2-((2-propylheptyl)oxy)-: This compound also has a similar structure but with a different alkyl chain, leading to variations in its reactivity and applications.
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which influence its solubility, reactivity, and applications in various fields.
Eigenschaften
CAS-Nummer |
10137-96-9 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-(2-methylpentoxy)ethanol |
InChI |
InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
KYOBHZJMEUPABN-UHFFFAOYSA-N |
SMILES |
CCCC(C)COCCO |
Kanonische SMILES |
CCCC(C)COCCO |
Synonyme |
2-[(2-Methylpentyl)oxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















